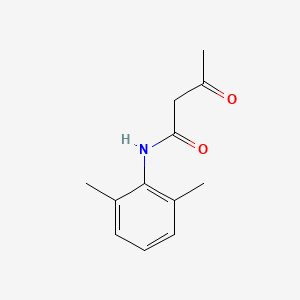

N-(2,6-dimethylphenyl)-3-oxobutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-5-4-6-9(2)12(8)13-11(15)7-10(3)14/h4-6H,7H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVRDNPIOIFXSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355229 | |

| Record name | N-(2,6-dimethylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52793-02-9 | |

| Record name | N-(2,6-dimethylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',6'-Acetoacetoxylidide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Development for N 2,6 Dimethylphenyl 3 Oxobutanamide

Classical Acylation Protocols

The most conventional and widely utilized method for synthesizing N-(2,6-dimethylphenyl)-3-oxobutanamide involves the acylation of an aniline (B41778) derivative. This approach is valued for its reliability and straightforward execution.

The cornerstone of the classical synthesis is the reaction between 2,6-dimethylaniline (B139824) and 3-oxobutanoyl chloride. In this nucleophilic acyl substitution, the amino group of 2,6-dimethylaniline attacks the electrophilic carbonyl carbon of the acyl chloride. This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). The function of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the reaction, driving the equilibrium towards the formation of the amide product. To ensure the reaction goes to completion, the mixture is often heated under reflux conditions. This method is well-established for producing the target compound with good yield and purity, making it suitable for both laboratory and industrial applications. A similar strategy is employed in the synthesis of other acetanilide (B955) derivatives, where an aniline is reacted with an acyl chloride in a suitable solvent like glacial acetic acid. sandiego.edumuni.cz

To maximize the efficiency of the classical acylation, several reaction parameters can be systematically optimized. The choice of base, solvent, and temperature, along with the purification method, all play critical roles in the final outcome of the synthesis. The goal of optimization is to achieve the highest possible conversion and yield while maintaining product purity and ensuring the process is both safe and reproducible, particularly for large-scale operations. rsc.org

Table 1: Key Reaction Parameters for Classical Acylation

| Parameter | Typical Conditions/Considerations | Impact on Synthesis |

|---|---|---|

| Temperature | Reflux conditions are common to ensure complete conversion. | Affects reaction rate and can influence the formation of byproducts. |

| Base | Pyridine or triethylamine are frequently used to neutralize HCl. | Prevents the protonation of the amine starting material, allowing it to act as a nucleophile. |

| Solvent | Anhydrous organic solvents are preferred to prevent hydrolysis of the acyl chloride. | The choice of solvent can impact reaction rate, solubility of reagents, and product purity. |

| Purification | Recrystallization or column chromatography are standard methods. | Essential for removing unreacted starting materials and byproducts to achieve high purity. |

Green Chemistry Approaches

In response to the growing need for environmentally responsible chemical manufacturing, green chemistry principles have been applied to the synthesis of this compound. These methods aim to reduce waste, avoid hazardous materials, and improve energy efficiency. mlsu.ac.in

A notable green alternative to the classical method involves the reaction of 2,6-dimethylaniline with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD), also known as the diketene-acetone adduct. This approach offers significant environmental advantages, primarily by avoiding the use of corrosive and hazardous acyl chlorides. The reaction can be conducted in water, which drastically reduces the need for volatile organic solvents. This method has been reported to produce N-aryl acetoacetamides in good to excellent yields. The synthesis can be performed under mild conditions and is amenable to both conventional heating and microwave-assisted techniques, which can lead to shorter reaction times.

The development of the TMD-based synthesis represents a significant step forward in sustainable chemistry for producing this compound. This aligns with several core principles of green chemistry, including the prevention of waste and the use of safer solvents and reagents. mlsu.ac.in Further advancements in sustainable organic synthesis focus on improving atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in Researchers continue to explore methods that reduce energy requirements by operating at ambient temperature and pressure and that utilize renewable feedstocks where possible. mlsu.ac.innih.gov The shift towards greener pathways is a critical aspect of modern chemical process development. researchgate.net

Table 2: Comparison of Synthetic Methodologies

| Feature | Classical Acylation Protocol | Green Chemistry Approach (using TMD) |

|---|---|---|

| Acylating Agent | 3-Oxobutanoyl chloride | 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (TMD) |

| Solvent | Organic solvents (e.g., pyridine, toluene) google.com | Aqueous media |

| Byproducts | Hydrochloric acid (HCl) | Acetone researchgate.net |

| Advantages | Well-established, high yield, reliable | Environmentally friendly, avoids corrosive reagents, uses water as a solvent |

| Limitations | Use of corrosive reagents, generation of hazardous waste | Availability of TMD, may be a less common method |

Industrial Scale Synthesis Considerations

When transitioning the synthesis of this compound from the laboratory to an industrial scale, several factors must be carefully managed to ensure safety, efficiency, and cost-effectiveness. google.com While the classical acylation method is scalable, its industrial application often involves process modifications to handle the corrosive nature of the reagents and byproducts safely.

A key technological advancement in industrial chemical synthesis is the use of continuous flow reactors. These systems offer significant advantages over traditional batch reactors by providing superior control over reaction parameters such as temperature and mixing. This enhanced control leads to improved safety, consistency, and reproducibility of the product. For large-scale production, process control, high yields, and low costs are paramount considerations. google.com The ability to recycle solvents and unreacted materials is also a crucial factor in making the industrial process economically viable and environmentally sustainable.

Application of Continuous Flow Reactors

The transition from batch to continuous flow processing for the synthesis of this compound and related compounds represents a significant advancement in chemical manufacturing. Continuous flow chemistry offers numerous advantages over traditional batch methods, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and greater consistency in product quality. researchgate.netresearchgate.net These systems provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield and purity. researchgate.net

In a typical continuous flow setup for the synthesis of related anilides, reagents are pumped from separate reservoirs into a static mixer before entering a heated reactor coil. For instance, in a process analogous to the synthesis of lidocaine (B1675312) from an intermediate derived from 2,6-dimethylaniline, a solution of the aniline and a solvent can be mixed with an acylating agent. google.comcerritos.edu The reaction mixture then flows through a tubular reactor, often made of chemically inert materials like perfluoroalkoxy (PFA), maintained at a specific temperature to ensure a controlled reaction. researchgate.net

Research in the broader field of active pharmaceutical ingredient (API) synthesis has demonstrated the effectiveness of continuous flow reactors for amidation reactions, which are central to the formation of this compound. nih.govnih.gov The high surface-area-to-volume ratio in these reactors allows for efficient thermal management of exothermic reactions, preventing the formation of hotspots and subsequent side products. researchgate.net Furthermore, the ability to telescope, or link, multiple reaction steps without isolating intermediates can significantly reduce waste and processing time. nih.govresearchgate.net

| Parameter | Batch Process | Continuous Flow Process | Benefit of Continuous Flow |

| Reaction Volume | Large, single vessel | Small, distributed volume in coils | Enhanced safety, better control |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient | Improved selectivity, reduced byproducts |

| Residence Time | Variable, based on batch duration | Precisely controlled by flow rate | Consistent product quality and yield |

| Scalability | Complex, often requires re-optimization | Straightforward, by extending run time | Faster transition from lab to production |

| Safety | Higher risk with large volumes of hazardous materials | Minimized risk due to small hold-up volume | Safer handling of reactive intermediates |

This table provides a comparative overview of batch versus continuous flow processing for the synthesis of chemical intermediates like this compound.

Automated Control for Process Optimization

The integration of automated control systems with continuous flow reactors is a key driver for process optimization in modern chemical synthesis. researchgate.net Automation allows for the real-time monitoring and adjustment of critical process parameters, leading to highly efficient and reproducible manufacturing outcomes. researchgate.net This approach minimizes the need for manual intervention, thereby reducing the potential for human error. researchgate.net

For the synthesis of this compound, automated platforms can control parameters such as reagent flow rates, reactor temperature, and back pressure. These systems often employ feedback loops where inline analytical techniques, like High-Performance Liquid Chromatography (HPLC) or Fourier-Transform Infrared (FTIR) spectroscopy, continuously analyze the reaction output. nih.gov The data from these analyses are fed to a control algorithm, which can then automatically adjust the input parameters to maintain optimal conditions for yield and purity. nih.gov

Recent studies have highlighted the use of Bayesian optimization algorithms and other machine learning techniques to explore a reaction's parameter space more efficiently than traditional one-variable-at-a-time methods. nih.govnih.gov This allows for the rapid identification of optimal reaction conditions with a minimal number of experiments. researchgate.net The combination of continuous flow synthesis and automated optimization has been shown to significantly reduce process mass intensity (PMI) and lead to greener, more sustainable manufacturing processes. nih.govnih.gov This synergy enables the development of robust and efficient syntheses for important chemical intermediates. researchgate.net

| Parameter Monitored | Control Action | Optimization Goal | Supporting Technology |

| Temperature | Adjust heater/cooler power | Maximize reaction rate, minimize byproducts | Thermocouples, PID controllers |

| Flow Rate | Adjust pump speed | Control residence time, stoichiometry | Mass flow controllers, pumps |

| Product Concentration | Adjust flow rates, temperature | Maximize yield and purity | Inline HPLC, FTIR/NMR spectroscopy |

| Pressure | Adjust back-pressure regulator | Maintain single phase, control gas solubility | Pressure transducers |

This table details the parameters typically managed by automated control systems in a continuous flow process for optimizing the synthesis of chemical compounds.

Chemical Reactivity and Derivatization Strategies of N 2,6 Dimethylphenyl 3 Oxobutanamide

Functionalization Reactions

The inherent reactivity of N-(2,6-dimethylphenyl)-3-oxobutanamide allows for its modification through several classes of reactions, including oxidation, reduction, and electrophilic substitution on the aromatic ring. These reactions lead to a diverse array of derivatives with altered chemical properties.

The 3-oxobutanamide moiety can undergo oxidation to yield corresponding carboxylic acids or other oxidized products. The specific outcome of the reaction is dependent on the oxidizing agent used and the reaction conditions. Strong oxidizing agents are typically required to cleave the carbon-carbon bonds within the butanamide chain.

Common oxidizing agents capable of transforming this compound are listed in the table below.

| Reaction Type | Reagent | Potential Product Class |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acids |

| Oxidation | Chromium trioxide (CrO₃) | Carboxylic Acids |

The carbonyl groups within this compound are susceptible to reduction. The amide carbonyl can be reduced to an amine, and the ketone can be reduced to a secondary alcohol. The choice of reducing agent determines the extent and selectivity of the reduction.

Powerful reducing agents like lithium aluminum hydride can reduce the amide group, while milder reagents may selectively target the ketone.

| Reaction Type | Reagent | Potential Product Class |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Amines |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohols |

The 2,6-dimethylphenyl ring of the molecule can participate in electrophilic aromatic substitution reactions. The amide group is a moderately activating, ortho-, para-directing group, while the two methyl groups are also activating and ortho-, para-directing. The steric hindrance from the two methyl groups and the amide substituent significantly influences the position of substitution, generally directing incoming electrophiles to the para position (position 4) of the ring.

Typical electrophilic substitution reactions and the reagents used are outlined below.

| Reaction Type | Reagent | Substitution Position |

| Nitration | Nitric acid (HNO₃) / Sulfuric acid (H₂SO₄) | Phenyl Ring |

| Bromination | Bromine (Br₂) / Lewis Acid (e.g., FeBr₃) | Phenyl Ring |

| Sulfonation | Fuming sulfuric acid (H₂SO₄/SO₃) | Phenyl Ring |

Role as a Synthetic Intermediate

Beyond simple functionalization, this compound serves as a crucial intermediate in the construction of more elaborate molecular architectures, particularly heterocyclic compounds.

The most significant feature for its use as a synthetic building block is the active methylene (B1212753) group (the -CH2- located between the two carbonyls). The protons on this carbon are acidic, allowing for easy deprotonation to form a nucleophilic enolate. This enolate is a key intermediate that can react with a variety of electrophiles.

This reactivity is widely exploited in the synthesis of heterocyclic systems. For example, 3-oxobutanamides are known to react with reagents such as phenyl isothiocyanate, α-halo carbonyl compounds like ethyl chloroacetate, and malononitrile (B47326) in the presence of sulfur to produce highly functionalized thiophenes and thiazoles. researchgate.net In analogous reactions, the related N-(2,4-dimethylphenyl)-3-oxobutanamide is used in coupling reactions with diazonium salts to generate hydrazone derivatives, which are important in the dye and pigment industry. researchgate.net Furthermore, under acidic conditions, N-substituted acetoacetamides can undergo dimerization reactions to yield pyridone derivatives.

| Target Molecule Class | Key Reagents | Reactive Site Utilized | Reference |

| Hydrazones | Diazonium Salts | Active Methylene Group | researchgate.net |

| Thiophenes | α-Halo Carbonyls, Sulfur | Active Methylene Group | researchgate.net |

| Thiazoles | α-Halo Carbonyls | Active Methylene Group | researchgate.net |

| Pyridones | Acid (self-condensation) | Ketone and Amide |

In organic transformations, this compound functions primarily as a nucleophilic building block or a "synthon" for 1,3-dicarbonyl units. Its utility stems from the ease with which it forms an enolate ion. This enolate can then participate in various carbon-carbon bond-forming reactions.

The compound is a reagent of choice in condensation reactions with aldehydes and ketones, and in cyclization reactions to form heterocyclic rings. researchgate.net For instance, in the Gewald reaction, a multicomponent reaction, an equivalent of a β-keto-anilide like this compound can react with an aldehyde or ketone and elemental sulfur in the presence of a base to form a polysubstituted thiophene. This highlights its role not just as a precursor but as a key reagent that brings the 1,3-dicarbonyl functionality directly into the target molecule in a single, efficient step.

Formation of Heterocyclic Compounds

The inherent reactivity of the 1,3-dicarbonyl system within this compound makes it an ideal precursor for the construction of various heterocyclic scaffolds. These reactions typically proceed via condensation and cyclization pathways, leveraging the electrophilic nature of the carbonyl carbons and the acidity of the α-methylene protons.

The active methylene group (C2) in this compound is susceptible to coupling with diazonium salts. This reaction is a standard method for synthesizing hydrazones. Research on the closely related N-(2,4-dimethylphenyl)-3-oxobutanamide has shown that it readily couples with various diazonium salts, derived from aromatic amines like sulfanilic acid and 4-nitroaniline, in an aqueous ethanol (B145695) solution buffered with sodium acetate (B1210297). researchgate.net The resulting products are exclusively the hydrazone tautomers, not the isomeric azo compounds. researchgate.net This is confirmed by spectroscopic data, which lacks the characteristic absorption bands for an azo functional group. researchgate.net

The general mechanism involves the electrophilic attack of the diazonium ion on the enolate of the β-ketoamide. The resulting intermediate then tautomerizes to the more stable hydrazone form. This preference for the hydrazone structure is a common feature for coupled products of β-ketoamides and β-ketoesters.

Table 1: Synthesis of Hydrazone Derivatives from N-(2,4-dimethylphenyl)-3-oxobutanamide researchgate.net This table is based on data for the 2,4-dimethylphenyl analog, serving as a model for the reactivity of the 2,6-dimethylphenyl compound.

| Diazonium Salt Derived From | Resulting Hydrazone Product |

|---|---|

| Sulfanilic acid | 2-[2-(4-Sulfophenyl)hydrazinylidene]-N-(2,4-dimethylphenyl)-3-oxobutanamide |

| 4-Nitroaniline | 2-[2-(4-Nitrophenyl)hydrazinylidene]-N-(2,4-dimethylphenyl)-3-oxobutanamide |

| Sulfanilamide | 2-[2-(4-Sulfamoylphenyl)hydrazinylidene]-N-(2,4-dimethylphenyl)-3-oxobutanamide |

| Sulfapyridine | 2-[2-(4-(Pyridin-2-ylsulfamoyl)phenyl)hydrazinylidene]-N-(2,4-dimethylphenyl)-3-oxobutanamide |

While azo compounds can be synthesized through the oxidation of hydrazines, the direct coupling of this compound with diazonium salts leads preferentially to hydrazone structures. researchgate.netorganic-chemistry.orgmdpi.com

The Biginelli reaction is a classic multicomponent reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea. wikipedia.org this compound, as a β-ketoamide, is a suitable substrate for this powerful cyclocondensation. wikipedia.orgnih.gov

In a typical Biginelli reaction, the β-ketoamide would condense with an aromatic aldehyde and urea under acidic catalysis. wikipedia.org The reaction mechanism is believed to proceed through a series of bimolecular reactions, starting with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoamide enol to the iminium ion. The final step is an intramolecular cyclization via nucleophilic attack of the amine onto a carbonyl group, followed by dehydration to yield the dihydropyrimidine (B8664642) ring. wikipedia.org

The use of β-ketoamides like N-phenyl-3-oxobutanamide in Biginelli-type reactions has been documented, leading to the formation of N-aryl substituted pyrimidine (B1678525) derivatives. nih.gov This demonstrates the feasibility of employing this compound to generate a library of novel, potentially bioactive pyrimidine compounds.

Table 2: Representative Biginelli Reaction Scheme

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |

|---|---|---|---|---|

| This compound | Aromatic Aldehyde (Ar-CHO) | Urea or Thiourea | Acid (e.g., HCl, H₂SO₄) or Lewis Acid | 4-Aryl-5-(N-(2,6-dimethylphenyl)carbamoyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-(thi)one |

Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms, commonly synthesized via the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. researchgate.netresearchgate.netdergipark.org.tr this compound can serve as a precursor to pyrazoline derivatives in a two-step process.

First, a Claisen-Schmidt condensation of this compound with an aromatic aldehyde would yield an α,β-unsaturated ketoamide intermediate, which is analogous to a chalcone. scholarsresearchlibrary.com This reaction is typically base-catalyzed.

In the second step, the resulting chalcone-like intermediate undergoes a cyclocondensation reaction with hydrazine hydrate (B1144303), often in the presence of a catalyst like acetic acid. dergipark.org.trscholarsresearchlibrary.com The reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated system, followed by intramolecular cyclization and dehydration to form the stable 2-pyrazoline (B94618) ring. researchgate.net This synthetic route provides access to a diverse range of 1-unsubstituted or 1-substituted pyrazoline derivatives, depending on the choice of hydrazine reagent (e.g., hydrazine hydrate vs. phenylhydrazine). researchgate.netscholarsresearchlibrary.com

Table 3: Two-Step Synthesis of Pyrazoline Derivatives

| Step | Reaction Type | Reactants | Product |

|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | This compound + Aromatic Aldehyde | α,β-Unsaturated Ketoamide Intermediate |

| 2 | Cyclocondensation | α,β-Unsaturated Ketoamide Intermediate + Hydrazine Hydrate | Pyrazoline Derivative |

Novel Bond Cleavage and Formation Reactions

Beyond its role in heterocycle synthesis, the structural features of this compound allow it to participate in more unconventional transformations involving the cleavage and formation of carbon-carbon and carbon-nitrogen bonds.

While direct studies on this compound are limited, related research on copper-catalyzed reactions suggests potential novel transformations. Copper(I) catalysts are known to facilitate oxidative cleavage of C-C bonds in specific substrates. For instance, copper-catalyzed oxidative C-C bond cleavage of 1,2-diketones in the presence of amines provides a route to amides and imides. nih.govresearchgate.net Given the 1,3-dicarbonyl nature of this compound, exploring its reactivity under similar copper-catalyzed oxidative conditions could lead to new synthetic pathways.

Furthermore, copper-catalyzed C-N bond cleavage has been demonstrated in twisted amide systems, enabling the synthesis of primary amides from N-acyl glutarimides. rsc.org This type of selective cleavage, mediated by a copper-superoxo radical species, highlights the potential for activating and cleaving the robust amide bond under specific catalytic conditions. rsc.org Research has also shown copper-catalyzed C-N bond cleavage in N-(2-pyridinylmethyl)benzenesulfonamides to produce N-sulfonylformamidines. nih.govresearchgate.net These examples suggest that the amide bond in this compound, while generally stable, could be a target for cleavage and subsequent functionalization with appropriate copper catalytic systems.

N,N-Dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are typically used as high-boiling polar aprotic solvents. However, they can also function as reagents, serving as sources of formyl (-CHO) and acetyl (-COCH₃) groups, respectively. nih.gov

A novel transformation involving β-keto amides and N,N-dimethylamides has been reported, which results in C-N bond cleavage. This protocol, utilizing HCl, facilitates the construction of a range of R-benzyl formamides and acetamides. nih.gov This reaction demonstrates the ability of DMF and DMAc to act as acyl donors in a complex sequence involving both C-N bond formation and cleavage. Applying this methodology to this compound could provide a unique pathway to formylated or acetylated derivatives of 2,6-dimethylaniline (B139824), representing a formal "transamidation" process where the 3-oxobutanamide moiety is replaced. nih.govmdpi.com This showcases the potential of DMF and DMAc to act as versatile reagents in reactions with β-keto amides, going far beyond simple acylation.

Biological and Pharmacological Activities of N 2,6 Dimethylphenyl 3 Oxobutanamide and Its Derivatives

Cardiological Research

N-(2,6-dimethylphenyl)-3-oxobutanamide, or Tocainide, is recognized as a Class IB antiarrhythmic agent. nih.gov Its primary application in cardiology is in the management of ventricular arrhythmias. ahajournals.org The compound's mechanism of action is centered on its ability to modulate the electrical activity of the heart muscle.

Myocardial Excitability Modulation

Tocainide exerts its effects by influencing the excitability of myocardial cells. It produces a dose-dependent decrease in both sodium and potassium conductance. nih.gov This action is achieved by blocking the fast sodium channels in the cardiac cell membranes during the excitatory phase of the cardiac action potential. ahajournals.orgnih.gov By limiting the influx of sodium ions, Tocainide decreases the rate of depolarization of the cardiac cells, which in turn slows down the conduction of electrical impulses within the heart. ahajournals.orgnih.gov This stabilization of the cardiac membrane makes the heart muscle less excitable. nih.gov

A key characteristic of Tocainide's action is its preference for the inactive state of the sodium channels. nih.gov This makes its effect more pronounced in tissues that are frequently depolarizing, such as during a rapid heartbeat (tachycardia), a property known as "use-dependence". youtube.com Furthermore, research in animal models has shown that the depression of the sodium current is more significant in ischemic (damaged) heart tissue compared to normal tissue. nih.govnih.gov This selective action on damaged or overly active cardiac tissue is crucial for its therapeutic effect. The principal electrophysiological effect of Tocainide is the shortening of the action potential duration. nih.gov

Potential in Arrhythmia Management

The modulation of myocardial excitability by this compound forms the basis of its potential in managing cardiac arrhythmias, particularly those of ventricular origin. ahajournals.org Clinical studies have evaluated its efficacy in treating and preventing life-threatening ventricular arrhythmias, such as sustained ventricular tachycardia. nih.govnih.gov

In a study involving patients with drug-resistant ventricular tachycardia or fibrillation, Tocainide was found to be effective in a subset of patients. Specifically, in the group of patients whose treatment was guided by electrocardiographic (ECG) Holter monitoring, 61% showed a positive response. nih.gov Another clinical trial reported that in 11 out of 15 patients with premature ventricular contractions (PVCs), there was a significant reduction in PVC frequency, with an average reduction of 91% in the responding patients. ahajournals.org

Long-term therapy with Tocainide has also been evaluated. In a study of 17 patients with ventricular arrhythmias who had not responded to other antiarrhythmic drugs, Tocainide was administered for an extended period. ahajournals.org The effectiveness of Tocainide in suppressing ventricular arrhythmias has been demonstrated in 60% to 70% of patients in various studies. nih.gov A preliminary report on an open-label study of eight patients with refractory ventricular dysrhythmia highlighted its effectiveness in cases sensitive to lidocaine (B1675312) and in patients with Q-T prolongation syndrome. nih.gov

Clinical Trial Data on Tocainide for Ventricular Arrhythmias

| Study Focus | Number of Patients | Key Findings | Reference |

| Drug-resistant ventricular tachyarrhythmias | 82 | Effective in 13% of the electrophysiologic study group and 61% of the ECG monitoring group. | nih.gov |

| Refractory ventricular dysrhythmia | 8 | Extremely effective in lidocaine-sensitive ventricular dysrhythmia and in patients with Q-T prolongation syndrome. | nih.gov |

| Premature ventricular contractions | 15 | 73% of patients responded with an average PVC reduction of 91%. | ahajournals.org |

| Long-term therapy for ventricular arrhythmias | 17 | Demonstrated long-term efficacy in managing ventricular arrhythmias refractory to other drugs. | ahajournals.org |

| General ventricular arrhythmias | Multiple studies | Effective suppression in 60% to 70% of patients. | nih.gov |

Anti-inflammatory Research

While the primary focus of research on this compound has been its cardiological applications, some evidence suggests potential anti-inflammatory properties. However, detailed research in this area is less extensive.

Modulation of Immune Responses

Some sources indicate that this compound may exhibit anti-inflammatory effects by modulating immune responses. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines. For instance, a study on a related compound, N-(2-hydroxy phenyl) acetamide (B32628), demonstrated a reduction in the serum levels of interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in an animal model of arthritis. mayoclinic.org Nicotinamide, which shares some structural similarities, has also been shown to be a potent inhibitor of several proinflammatory cytokines, including IL-1β, IL-6, IL-8, and TNFα. nih.gov However, direct studies on the specific effects of this compound on immune cell populations and cytokine profiles are limited.

Influence on Cellular Signaling Pathways

The anti-inflammatory actions of various compounds are often mediated through their influence on key cellular signaling pathways involved in inflammation. researchgate.net Pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory process. kegg.jpresearchgate.net While there is a lack of direct research on how this compound specifically modulates these pathways, studies on other anti-inflammatory agents with similar structural motifs, like certain 2,6-di-tert-butylphenols, have been conducted. nih.gov A study on a different butanamide derivative, 2-oxo-3-[4-(1-oxo-2-isoindolinyl)-phenyl]-butanamide, showed marked anti-inflammatory activity in chronic inflammatory models. nih.gov These findings suggest a potential area for future investigation into the precise mechanisms of this compound's purported anti-inflammatory effects.

Antimicrobial Research

Preliminary investigations have suggested that this compound and its derivatives may possess antimicrobial properties. However, comprehensive studies detailing the spectrum of activity and efficacy are not widely available for the parent compound.

Research in this area has more prominently focused on the antimicrobial activities of its derivatives. For example, a study on N-(2,4-Dimethylphenyl)-3-oxobutanamide, a closely related compound, showed a predicted probability of antimicrobial use based on its chemical structure. epa.gov

Bacterial inhibition assays are a common method to screen for antimicrobial activity. asu.edu While direct data from such assays for this compound is scarce, studies on other acetamide derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain novel acetamide derivatives have been synthesized and evaluated for their in vitro antibacterial activity against species like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. youtube.com Some of these derivatives have exhibited promising activity, even against multidrug-resistant strains.

Furthermore, research into the antifungal activity of related chemical structures has been conducted. For example, studies on allylamine (B125299) derivatives have identified them as a class of synthetic antifungal agents. nih.gov While this does not directly implicate this compound, it points to the potential for compounds with similar core structures to exhibit a range of antimicrobial effects. The investigation into the direct antimicrobial properties of this compound remains an area for further exploration.

Antibacterial Activity against Resistant Pathogens

The emergence of antibiotic-resistant bacteria, such as those in the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), has created an urgent need for novel antimicrobial agents. nih.gov The 3-oxobutanamide scaffold has been identified as a promising starting point for the development of such agents.

In one study, researchers synthesized a series of 2-benzylidene-3-oxobutanamide derivatives and tested their efficacy against high-priority resistant pathogens. nih.govrsc.org Seven of the synthesized compounds demonstrated significant in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii (MDR-AB). nih.govrsc.org Notably, derivatives containing a nitrobenzylidene group showed potent growth inhibition. For instance, (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide inhibited 98.7% of MRSA growth at a concentration of 2 μg/mL. nih.gov Another compound, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, was active against both MRSA and MDR-AB. nih.gov These potent compounds also displayed minimal toxicity in human embryonic kidney cell cultures and hemolysis assays, suggesting a favorable preliminary safety profile. nih.govrsc.org

Antibacterial Activity of 2-Benzylidene-3-oxobutanamide Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | Active (MIC not specified) | nih.gov |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Acinetobacter baumannii (MDR-AB) | Active (MIC not specified) | nih.gov |

| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | 2 µg/mL | nih.gov |

Antifungal Activity Investigations

Research has also explored the potential of using 3-oxobutanamides as precursors for synthesizing compounds with antifungal properties. By utilizing β-oxoanilides (a class to which this compound belongs) as starting materials, scientists have developed a variety of heterocyclic derivatives, including those containing pyridine (B92270), thiophene, and thiazole (B1198619) rings. researchgate.net

A study evaluating these derivatives against several fungal species found that they possessed varying degrees of antifungal activity. researchgate.net The activity was tested against Aspergillus flavus, Aspergillus fumigatus, Aspergillus niger, Alternaria alternata, and Fusarium oxysporum. researchgate.net This indicates that the 3-oxobutanamide core can be chemically modified to produce molecules with potential applications in treating fungal infections. researchgate.net

Development of Novel Antimicrobial Scaffolds

The chemical structure of this compound is considered a valuable scaffold for the development of new antimicrobial drugs. nih.gov The 2,5-dimethylphenyl scaffold, which is structurally very similar to the 2,6-dimethylphenyl group, is a key feature in several antimicrobial compounds, including the antibacterial agent linezolid (B1675486) and antifungal echinocandins. mdpi.com This precedent highlights the potential of novel compounds bearing dimethylphenyl substituents to be effective against a range of pathogens. mdpi.com

Studies focused on identifying new molecular frameworks with potent antimicrobial properties have successfully utilized the 3-oxobutanamide core. nih.govrsc.org The ability to synthesize derivatives that are active against multidrug-resistant Gram-positive and Gram-negative bacteria makes this scaffold a promising candidate for further drug discovery efforts aimed at combating antimicrobial resistance. nih.govrsc.orgmdpi.com

Other Investigated Biological Activities

Beyond its antimicrobial potential, the this compound scaffold and its derivatives have been investigated for other significant pharmacological activities, including anticancer effects and enzyme inhibition.

Potential Anticancer Properties

The cytotoxicity of compounds, a key indicator of anticancer potential, has been evaluated for several 3-oxobutanamide derivatives. A study assessing the toxicity of five such derivatives against human lymphocytes found that while toxicity was low at concentrations between 50-500μM, it became significant at higher concentrations (1000-2000μM). nih.gov

Two compounds in particular, N-(2-benzothiazolyl)-3-oxobutanamide and N-(5-(4-bromophenyl)-3-isoxazolyl)-3-oxobutanamide, demonstrated marked cellular and mitochondrial toxicity. nih.gov The mechanism of this cytotoxicity was linked to the generation of intracellular reactive oxygen species (ROS), collapse of the mitochondrial membrane potential, and depletion of glutathione. nih.govresearchgate.net These findings suggest that the 3-oxobutanamide scaffold can be modified to create derivatives with potent cytotoxic effects, which could be further explored for anticancer applications.

Cytotoxicity of 3-Oxobutanamide Derivatives on Human Lymphocytes

| Compound | Effect | Concentration | Reference |

|---|---|---|---|

| N-(2-benzothiazolyl)-3-oxobutanamide | Marked cellular and mitochondrial toxicity | High concentrations (1000-2000µM) | nih.gov |

| N-(5-(4-bromophenyl)-3-isoxazolyl)-3-oxobutanamide | Marked cellular and mitochondrial toxicity | High concentrations (1000-2000µM) | nih.gov |

| N-(5-methyl-3-isoxazolyl)-3-oxobutanamide | Moderate cellular and mitochondrial toxicity | High concentrations (1000-2000µM) | nih.gov |

Enzyme Inhibition Studies (e.g., HIV Integrase, Urease, Alpha-Glucosidase)

The this compound structure contains features that make it and its derivatives interesting candidates for enzyme inhibition.

HIV Integrase: The β-diketo acid (DKA) functional group is a well-established lead in the design of inhibitors for HIV-1 integrase, an enzyme essential for viral replication. nih.govnih.gov this compound contains a β-ketoamide group, which is a class of β-dicarbonyl compounds related to DKAs. These inhibitors act with strong specificity on the strand transfer step of the viral DNA integration process. nih.govnih.gov This makes the general structural class of the target compound highly relevant in the search for new anti-HIV agents. nih.gov

Urease: Urease inhibitors are sought after for both medical and agricultural applications. niscpr.res.in Research into N-arylacetamide derivatives has identified them as potent urease inhibitors. researchgate.net Given that this compound is an N-aryl acetoacetamide (B46550), its structural class is of significant interest. A study on thioxothiazolidinyl-acetamide derivatives reported IC₅₀ values for urease inhibition ranging from 1.473 to 9.274 µM, far more potent than the standard inhibitor hydroxyurea (B1673989) (IC₅₀ = 100.21 µM). nih.govresearchgate.net This demonstrates the high potential of acetamide-based scaffolds for urease inhibition.

Urease Inhibition by Acetamide Derivatives

| Compound Class | Inhibitory Potency (IC₅₀) | Reference Compound (IC₅₀) | Reference |

|---|---|---|---|

| Thioxothiazolidinyl-acetamides | 1.473 - 9.274 µM | Hydroxyurea (100.21 µM) | nih.govresearchgate.net |

| Cysteine-N-arylacetamides | 0.35 - 5.83 µM | Thiourea (21,100 µM) | researchgate.net |

Alpha-Glucosidase: Inhibitors of α-glucosidase are used to manage type-2 diabetes by controlling postprandial hyperglycemia. nih.govresearchgate.net While direct studies on this compound are not prominent, research has shown that heterocyclic derivatives synthesized from 3-oxobutanamides, such as thiazoles, have biological activity. researchgate.net Separately, other heterocyclic scaffolds like oxadiazoles (B1248032) have been identified as potent α-glucosidase inhibitors. nih.gov This suggests a plausible, though underexplored, avenue for developing α-glucosidase inhibitors from the 3-oxobutanamide scaffold.

Calcium Channel Blocking Effects of Related Derivatives

While some data suggests that this compound may target cardiac sodium channels, its broader structural class of N-aryl amides has been successfully investigated for calcium channel blocking activity. nih.govnih.gov N-type (Caᵥ2.2) calcium channels are validated targets for treating chronic pain, and T-type calcium channels are also of therapeutic interest. nih.govnih.gov

Research into simplified analogues of ω-conotoxin GVIA, a peptide that targets N-type channels, has led to the development of fluorophenoxyanilide derivatives with inhibitory activity. nih.gov In a separate line of research, α,α'-disubstituted phenylacetate (B1230308) derivatives were designed as T-type calcium channel blockers, with one compound showing an IC₅₀ value of 8.17 nM, which was significantly more potent than the reference drug Mibefradil. nih.gov These studies demonstrate that N-aryl amide and anilide scaffolds, which are related to the structure of this compound, are viable for the development of potent calcium channel modulators.

Mechanistic Elucidation of Biological Actions

Molecular Target Identification

The principal molecular target of N-(2,6-dimethylphenyl)-3-oxobutanamide has been unequivocally identified as the voltage-gated sodium channel, particularly the cardiac isoform Nav1.5. smpdb.cagoogle.comresearchgate.net This interaction is central to its pharmacological activity.

As a Class Ib antiarrhythmic agent, the primary interaction of this compound is with ion channels rather than a broad spectrum of enzymes or receptors. smpdb.ca It is structurally and functionally analogous to lidocaine (B1675312). smpdb.ca While its primary activity is the blockade of sodium channels, research indicates it does not significantly interact with other receptors in a way that contributes to its main therapeutic effect. Some studies on related compounds have explored interactions with other targets, such as GABA transaminase, but direct evidence for this compound's significant activity at these sites is not established.

The interaction of this compound with the cardiac sodium channel exhibits stereospecificity, with the R-(-)-enantiomer demonstrating a higher potency than the S-(+)-enantiomer. This difference in potency is reflected in their binding affinities. A radioligand binding assay using [3H]batrachotoxinin benzoate (B1203000) on isolated cardiac myocytes revealed distinct half-maximal inhibitory concentrations (IC50) for the two enantiomers.

| Enantiomer | IC50 (µM) |

| R-(-)-tocainide | 184 ± 8 |

| S-(+)-tocainide | 546 ± 37 |

This interactive table presents the binding affinity of this compound enantiomers to the cardiac sodium channel.

This data underscores the specific nature of the interaction, with the R-isomer being approximately three times more potent in binding to the channel than the S-isomer.

Pathway Modulation Analysis

The binding of this compound to its molecular target initiates a cascade of events that modulate key biochemical and electrophysiological pathways.

The primary pathway modulated by this compound is the cardiac action potential, which is a direct consequence of its inhibition of sodium ion influx. researchgate.net By blocking the fast sodium channels, the compound reduces the rate of depolarization of cardiac cells. researchgate.net This, in turn, affects the sodium-potassium pump mechanism, which is crucial for maintaining cellular excitability. nih.gov There is limited evidence to suggest that this compound directly modulates major intracellular signaling pathways involving second messengers like cAMP or protein kinases in a manner independent of its ion channel blocking activity. nih.gov The downstream effects appear to be a direct consequence of altered ion homeostasis and membrane potential.

Detailed Mechanism of Cardiac Sodium Channel Interaction

The interaction between this compound and the cardiac sodium channel is characterized by a phenomenon known as use-dependent or frequency-dependent block. This means the blocking effect is more pronounced when the channel is being used more frequently, such as during a rapid heart rate. smpdb.ca

This compound preferentially binds to the sodium channels when they are in the inactivated state, a conformation the channel assumes after opening and before returning to the resting state. smpdb.cagoogle.com By stabilizing the inactivated state, this compound slows the recovery of the channel to the resting state, thereby reducing the number of channels available to open in response to the next electrical impulse. This leads to a decrease in the excitability of myocardial cells. smpdb.ca

The molecule is thought to access its binding site from the intracellular side of the channel pore. The local anesthetic receptor site is located within the pore, specifically involving residues in the S6 transmembrane segments of the channel's domains. While the precise amino acid residues that form the binding pocket for this compound have not been definitively mapped, studies on similar local anesthetics suggest that aromatic and charged residues within the pore are critical for this interaction. The stereoselectivity of the binding further suggests a specific three-dimensional orientation of the drug molecule within the receptor site is necessary for optimal interaction.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of the 2,6-Dimethylphenyl Moiety

The N-phenyl ring substituted with two methyl groups at positions 2 and 6 is a key structural feature that significantly influences the compound's properties.

The two methyl groups flanking the amide linkage create significant steric hindrance around the nitrogen atom and the carbonyl group. This steric bulk can have several consequences:

Restricted Rotation: The rotation around the N-C(aryl) bond and the amide C-N bond is hindered. This restricted rotation can lock the molecule into a specific conformation, which can be crucial for its interaction with biological targets like enzyme active sites or receptors.

Reduced Reactivity: The steric hindrance can shield the amide bond from nucleophilic or enzymatic attack, potentially increasing the compound's stability and metabolic half-life. For instance, studies on related N-acylated amino acid amides have shown that bulky acyl groups can influence the rate of hydrolysis. nih.gov

Receptor Selectivity: In the context of biological activity, the specific size and shape imparted by the 2,6-dimethylphenyl group can lead to higher selectivity for a particular biological target. The methyl groups may fit into specific hydrophobic pockets of a receptor, enhancing binding affinity, while preventing interaction with other, less accommodating sites.

The 2,6-dimethylphenyl group plays a significant role in how the molecules of N-(2,6-dimethylphenyl)-3-oxobutanamide interact with each other in the solid state and in solution.

Hydrogen Bonding: Like other secondary amides, this compound can form intermolecular hydrogen bonds through its N-H donor and C=O acceptor groups. However, the 2,6-dimethyl substitution can influence the geometry and strength of these hydrogen bonds. Studies on 2,6-disubstituted N-phenylformamides show that they typically form hydrogen-bonded chains in the crystal lattice. nih.govresearchgate.net The steric bulk of the dimethylphenyl group can dictate the packing arrangement, favoring certain crystalline forms.

π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with neighboring molecules. The presence and orientation of the methyl groups can modulate these interactions. Research on aryl-perfluoroaryl π-π stacking interactions has demonstrated their significant role in controlling molecular self-assembly. acs.orgmostwiedzy.pl

Role of the 3-Oxobutanamide Functional Group

The 3-oxobutanamide moiety is a versatile functional group that is critical to the chemical reactivity and potential biological activity of the molecule. This group contains a β-dicarbonyl system, which can exist in keto-enol tautomeric forms.

The presence of two carbonyl groups and an active methylene (B1212753) group makes this part of the molecule a hub for various chemical reactions and interactions. nih.gov Research on various 3-oxobutanamide derivatives has highlighted their potential as:

Building Blocks in Heterocyclic Synthesis: The reactive nature of the 3-oxobutanamide group allows it to be used as a precursor for the synthesis of a wide range of heterocyclic compounds, including pyridines, thiophenes, and diazepines. researchgate.netmdpi.comasm.orgresearchgate.net

Chelating Agents: The β-ketoamide functionality can chelate metal ions, a property that can be relevant in certain biological contexts or for catalytic applications.

Antimicrobial and Other Biological Activities: Various derivatives of 3-oxobutanamide have been investigated for their biological activities. For example, certain 2-benzylidene-3-oxobutanamide derivatives have shown promising antibacterial activity against resistant pathogens. researchgate.net Other studies have explored the toxicity of 3-oxobutanamide derivatives, indicating that the nature of the substituent on the amide nitrogen plays a crucial role. acs.org

Substituent Effects and Structural Variations

To understand the specific contributions of each part of this compound, it is useful to compare it with structurally analogous compounds and consider the effects of modifying its acyl moiety.

The biological and chemical properties of this compound can be put into perspective by comparing it with related structures. For instance, many commercial fungicides, such as metalaxyl (B1676325) and furalaxyl, also contain the 2,6-dimethylphenylamide moiety, highlighting its importance for this type of bioactivity. nih.gov

| Compound Name | N-Aryl Group | Acyl Group | Key Observations |

| This compound | 2,6-Dimethylphenyl | 3-Oxobutanoyl | Possesses a reactive β-ketoamide group. |

| Metalaxyl | 2,6-Dimethylphenyl | N-(methoxyacetyl)-DL-alaninate | A systemic fungicide; the chiral alaninate (B8444949) group is crucial for activity. nih.gov |

| Furalaxyl | 2,6-Dimethylphenyl | N-(2-furoyl)-DL-alaninate | Another acylalanine fungicide with a different acyl group. |

| N-(2,6-Dimethylphenyl)acetamide | 2,6-Dimethylphenyl | Acetyl | A simpler analog lacking the β-keto group. |

| Penthiopyrad | Phenyl (with other substituents) | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl | A succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide; the pyrazole (B372694) carboxamide is key. nih.gov |

This comparative analysis underscores that while the 2,6-dimethylphenyl group is a common feature in many active compounds, the nature of the acyl group is a primary determinant of the specific biological activity.

Modification of the acyl group (the 3-oxobutanoyl part) can dramatically alter the compound's properties.

Chain Length and Branching: Studies on the antimicrobial activity of amides have shown that changes in the length and branching of the alkyl chain can significantly impact efficacy. asm.org For instance, increasing the chain length of the acyl group can alter the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes.

Introduction of Different Functional Groups: Replacing the 3-oxo group with other functionalities would lead to entirely different chemical properties. For example, reduction of the ketone would yield a hydroxyl group, changing the molecule's polarity and hydrogen bonding capabilities.

N-Acyl Amide Chemistry: The stability and reactivity of the amide bond itself can be influenced by the nature of the N-acyl group. Research has shown that the electronic properties of the acyl group can affect the rate of amide bond cleavage under certain conditions. mdpi.com Furthermore, N-acyl sulfonamides have been developed as reactive moieties for the targeted modification of proteins. acs.org This highlights the potential to tune the reactivity of the amide linkage by modifying the acyl portion.

Rational Design of Derivatives for Enhanced Properties

The rational design of new chemical entities derived from a lead compound like this compound is a systematic process that leverages an understanding of its structure-activity relationships (SAR) and structure-property relationships (SPR). The goal is to introduce targeted modifications to the molecular scaffold to improve desired attributes such as biological efficacy, selectivity, or physicochemical properties.

The core structure of this compound offers several key sites for chemical modification: the N-phenyl ring, the amide linkage, and the β-dicarbonyl moiety. Insights from studies on related acetoacetanilide (B1666496) derivatives provide a foundation for proposing strategic alterations.

Modification of the N-Phenyl Ring

The 2,6-dimethylphenyl group is a crucial feature, influencing the molecule's conformation and lipophilicity. The steric hindrance provided by the two methyl groups can lock the amide bond in a specific orientation, which can be critical for its interaction with biological targets.

Substitution Effects : Research on analogous N-aryl-3-oxobutanamides has shown that the nature and position of substituents on the phenyl ring significantly impact biological activity. For instance, in the development of antimicrobial agents, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, thereby affecting its interaction with cellular components. A study on 2-chloro-N-(2,6-dimethylphenyl)acetamide, a related structure, highlights the influence of substituents on the solid-state geometry, which can be extrapolated to understand potential intermolecular interactions. researchgate.net

Alterations to the 3-Oxobutanamide Moiety

The β-ketoamide portion of the molecule is a versatile functional group that can participate in various chemical reactions and biological interactions.

Cyclization Reactions : The active methylene group (the CH2 between the two carbonyls) is a key reactive site. This has been exploited in multicomponent reactions to synthesize a variety of heterocyclic derivatives with potent antitumor activities, such as 4H-pyrans and 1,4-dihydropyridines. researchgate.netnih.gov The rational design of new derivatives could therefore involve reacting this compound with different aldehydes and cyanomethylene reagents to create novel, complex heterocyclic systems. researchgate.netnih.gov The choice of reactants would be guided by the desired pharmacological profile, as different heterocycles are known to target different biological pathways.

Hydrazone Formation : The ketone carbonyl group can be condensed with hydrazines to form hydrazones. Studies on the closely related N-(2,4-dimethylphenyl)-3-oxobutanamide have shown that coupling with various diazonium salts leads to hydrazone derivatives. researchgate.net Some hydrazones derived from acetoacetanilides have been investigated for their biological activities, including potential as HIV integrase inhibitors. researchgate.net This suggests that synthesizing hydrazone derivatives of this compound could yield compounds with novel therapeutic applications.

Enhancing Antitumor Cytotoxicity

Based on studies of related acetoacetanilide derivatives, specific strategies can be proposed to enhance the antitumor potential of this compound. A significant body of research on 4H-pyran and 1,4-dihydropyridine (B1200194) derivatives synthesized from acetoacetanilides has provided valuable SAR insights. researchgate.netnih.gov

Influence of Heterocyclic Scaffolds : It has been observed that 1,4-dihydropyridine derivatives of acetoacetanilides tend to exhibit greater cytotoxic effects compared to their 4H-pyran counterparts. researchgate.net This suggests that focusing on the synthesis of 1,4-dihydropyridine analogues of this compound could be a fruitful avenue for developing more potent antitumor agents.

Impact of Substituents : The cytotoxicity of these heterocyclic derivatives is also highly dependent on the substituents introduced. For example, in a series of 4H-pyran derivatives, the presence of a 4-chlorophenyl group was found to be beneficial for activity. researchgate.net Conversely, replacing a cyano group with an ethoxycarbonyl group on the heterocyclic ring generally leads to a decrease in cytotoxicity. researchgate.net

These findings allow for the formulation of a rational design strategy. To enhance the antitumor properties of this compound, one could pursue the synthesis of 1,4-dihydropyridine derivatives, incorporating substituents that have been shown to potentiate cytotoxic activity.

The following table summarizes the cytotoxic activity of some 4H-pyran and 1,4-dihydropyridine derivatives of acetoacetanilides against different cancer cell lines, providing a basis for rational design.

| Compound ID | Basic Structure | R | Cancer Cell Line | IC50 (nM) |

| 4a | 4H-pyran | H | HeLa | >1000 |

| 4b | 4H-pyran | 4-CH3 | HeLa | >1000 |

| 4f | 4H-pyran | 4-Cl | HeLa | 550 |

| 5d | 1,4-dihydropyridine | 4-Cl | NUGC | <550 |

| 7a | 4H-pyran (with ester) | H | HeLa | >1000 |

| 7c | 4H-pyran (with ester) | 4-Cl | HeLa | >1000 |

Data sourced from a study on acetoacetanilide derivatives. researchgate.net

By systematically applying these principles of rational design, it is possible to create a new generation of this compound derivatives with tailored properties for specific applications, whether in medicine or materials science.

Computational and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor, to form a stable complex. researchgate.net This modeling is essential for understanding the potential pharmacological targets of a compound. The interaction between a protein and a ligand is governed by several binding models, including the "lock-and-key," "induced fit," and "conformational selection" theories, which describe the degree of flexibility and conformational change in the protein and ligand upon binding. mdpi.com

For N-(2,6-dimethylphenyl)-3-oxobutanamide, while specific docking studies are not extensively documented in the available literature, its structural similarity to other biologically active compounds allows for hypothetical modeling against relevant protein targets. For instance, the related anesthetic compound 2-(diethylamino)-N-(2,6-dimethylphenyl)-acetamide has been studied for its binding to voltage-gated sodium (Nav) channels. bohrium.com Similarly, other N-phenylacetamide derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX). nih.govnih.gov

The binding affinity is quantified by a scoring function, typically expressed in kcal/mol, which estimates the strength of the interaction. nih.gov The interactions themselves are a combination of non-covalent forces. nih.gov A detailed analysis of these interactions reveals the key amino acid residues in the protein's binding pocket that are crucial for stabilizing the ligand. nih.gov

Key Non-Covalent Interactions in Protein-Ligand Binding

| Interaction Type | Relative Abundance | Description |

|---|---|---|

| Hydrogen Bonds | 37% | Formed between a hydrogen atom and an electronegative atom like oxygen or nitrogen. |

| Hydrophobic Contacts | 28% | Occur between nonpolar regions of the ligand and the protein, driving out water. |

| Water Bridges | 11% | A water molecule mediates a hydrogen bond between the protein and the ligand. |

| Salt Bridges | 10% | Electrostatic interactions between oppositely charged residues. |

| Metal Complexes | 9% | Coordination of the ligand to a metal ion within the protein's active site. |

| π-Stacking | 3% | Attractive, noncovalent interactions between aromatic rings. |

This data is based on a general analysis of protein-ligand interactions across the Protein Data Bank (PDB). nih.gov

A hypothetical docking of this compound would involve placing the molecule into the active site of a target protein, such as a cardiac sodium channel or a COX enzyme, and calculating the binding energy and identifying the specific amino acid interactions.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to analyze the electronic structure and predict the geometry of molecules. nih.govnih.gov These methods can determine a molecule's optimized structure, vibrational frequencies, and electronic properties, which are fundamental to its reactivity and interactions. researchgate.net For amides like this compound, there is significant interest in the conjugation between the nitrogen lone pair electrons and the carbonyl π-bond, which imparts distinct chemical properties. researchgate.net

DFT studies typically use specific combinations of functionals and basis sets, such as B3LYP/6-311G+(d,p), to achieve accurate results. bohrium.comnih.gov The calculations yield crucial parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

Another valuable output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. researchgate.net The MEP map uses a color scale to identify electron-rich regions (potential nucleophilic sites) and electron-poor regions (potential electrophilic sites), offering insights into how the molecule will interact with other chemical species. researchgate.net

Typical Parameters from Quantum Chemical Calculations

| Parameter | Significance |

|---|---|

| Optimized Geometry | Predicts the most stable 3D arrangement of atoms, including bond lengths and angles. researchgate.net |

| HOMO Energy | Energy of the outermost electron-containing orbital; relates to the ability to donate electrons. nih.gov |

| LUMO Energy | Energy of the first vacant orbital; relates to the ability to accept electrons. nih.gov |

| HOMO-LUMO Gap | Indicates chemical reactivity, kinetic stability, and polarizability. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution and predicts sites for intermolecular interactions. researchgate.net |

Prediction of Biological Activity Profiles

In silico tools can predict the likely biological activities of a compound based on its chemical structure. jbiochemtech.com One such tool is the Prediction of Activity Spectra for Substances (PASS), which analyzes a molecule's structure against a large database of biologically active compounds to generate a list of potential activities. jbiochemtech.com

The output of a PASS analysis is given as a pair of probabilities for each activity: Pa (probable activity) and Pi (probable inactivity). jbiochemtech.com The interpretation of these values is as follows:

Pa > 0.7 : High probability of exhibiting the activity in experiments. The compound is likely similar to known active substances. jbiochemtech.com

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structure Elucidation and Confirmation

Spectroscopy is the primary tool for determining the molecular structure of N-(2,6-dimethylphenyl)-3-oxobutanamide. Each technique provides unique information about the compound's atomic composition and bonding arrangement.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. For this compound (C₁₂H₁₅NO₂), both ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments, respectively.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The three protons on the dimethylphenyl ring would appear in the aromatic region (typically δ 7.0-7.5 ppm). Due to the symmetrical 2,6-substitution, a specific splitting pattern is expected.

Amide Proton (N-H): A broad singlet corresponding to the amide proton would typically be observed, with its chemical shift being concentration and solvent-dependent.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group situated between the two carbonyl groups would appear as a singlet.

Methyl Protons (-CH₃): Two distinct singlets are expected: one for the acetyl methyl group protons and another for the twelve protons of the two equivalent methyl groups on the phenyl ring. For the related N-(2,4-dimethylphenyl)-3-oxobutanamide, signals are observed around δ 2.19 ppm (phenyl-CH₃), δ 2.25 ppm (acetyl-CH₃), and δ 3.60 ppm (CH₂). researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments.

Carbonyl Carbons: Two signals are expected in the downfield region (δ 160-210 ppm) for the amide and ketone carbonyl carbons. For a similar derivative, a ketone carbonyl signal was noted at δ 193.33 ppm.

Aromatic Carbons: Signals for the six carbons of the dimethylphenyl ring would appear in the δ 120-140 ppm range. The carbons bearing the methyl groups would have distinct shifts from the others.

Methylene and Methyl Carbons: Signals for the methylene carbon and the two types of methyl carbons would appear in the upfield region of the spectrum.

| Expected ¹H NMR Data for this compound | |

| Functional Group | Expected Chemical Shift (δ, ppm) |

| Aromatic (3H) | ~ 7.0 - 7.3 |

| Amide NH (1H) | Variable, broad singlet |

| Methylene CH₂ (2H) | ~ 3.6 |

| Acetyl CH₃ (3H) | ~ 2.3 |

| Aryl CH₃ (6H) | ~ 2.2 |

| Expected ¹³C NMR Data for this compound | |

| Functional Group | Expected Chemical Shift (δ, ppm) |

| Ketone C=O | ~ 205 |

| Amide C=O | ~ 165 |

| Aromatic C | ~ 125 - 138 |

| Methylene CH₂ | ~ 50 |

| Acetyl CH₃ | ~ 30 |

| Aryl CH₃ | ~ 18 |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands.

N-H Stretching: A peak in the range of 3200-3400 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the secondary amide. For the related N-(2,4-dimethylphenyl)-3-oxobutanamide, this appears at 3343 cm⁻¹. researchgate.net

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are observed just above and below 3000 cm⁻¹, respectively.

C=O Stretching: Two strong absorption bands are expected for the two carbonyl groups. The ketone C=O stretch typically appears around 1715 cm⁻¹, while the amide I band (primarily C=O stretch) is found around 1650-1680 cm⁻¹. For a similar acetanilide (B955), the amide C=O stretch is seen at 1665 cm⁻¹. researchgate.net

N-H Bending: The amide II band, resulting from N-H bending and C-N stretching, appears around 1550 cm⁻¹.

C-N Stretching: This vibration occurs in the 1200-1350 cm⁻¹ range.

Aromatic C=C Bending: Bending vibrations for the substituted benzene (B151609) ring can be seen in the fingerprint region below 900 cm⁻¹.

| Characteristic IR Absorption Bands for this compound | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Ketone) | ~ 1715 |

| C=O Stretch (Amide I) | ~ 1665 |

| N-H Bend (Amide II) | ~ 1550 |

| C=C Bending (Aromatic) | < 900 |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular weight of this compound is 205.25 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 205. For the isomeric N-(2,4-dimethylphenyl)-3-oxobutanamide, the main fragments observed are at m/z 121, 147, and the molecular ion at 205. nih.gov A likely fragmentation pattern involves cleavage of the amide bond and other characteristic losses.

m/z 121: Corresponds to the [C₈H₁₁N]⁺ ion, or the 2,6-dimethylaniline (B139824) cation.

m/z 147: Could result from the loss of the acetyl group (CH₃CO) from the molecular ion.

m/z 43: A peak corresponding to the acetyl cation [CH₃CO]⁺ is also highly probable.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For the [M+H]⁺ ion of this compound, the expected exact mass would be approximately 206.1176, confirming the formula C₁₂H₁₆NO₂⁺. The isomer N-(2,4-dimethylphenyl)-3-oxobutanamide shows an [M+H]⁺ ion at m/z 206.1175552. nih.gov

| Expected Mass Spectrometry Fragmentation Data | |

| m/z Value | Proposed Fragment Identity |

| 205 | [M]⁺, Molecular Ion |

| 147 | [M - COCH₃]⁺ |

| 121 | [H₂NC₆H₃(CH₃)₂]⁺ |

| 43 | [CH₃CO]⁺ |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems and chromophores. The this compound molecule contains two main chromophores: the substituted benzene ring and the β-dicarbonyl system (a keto-amide).

π → π transitions:* The aromatic phenyl ring will exhibit strong absorptions in the UV region, typically with a primary band around 200-220 nm and a secondary (benzenoid) band around 250-280 nm.

n → π transitions:* The carbonyl groups of both the ketone and the amide functions will show weak absorption bands at longer wavelengths (typically > 280 nm) due to n → π* transitions.

The exact absorption maxima (λ_max) and molar absorptivity (ε) would be determined experimentally by recording the spectrum in a suitable solvent like ethanol (B145695) or cyclohexane.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, thereby assessing the purity of the synthesized compound and monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to check the purity of a compound and to follow the course of a reaction. A small spot of the sample is applied to a silica (B1680970) gel plate, which is then developed in a sealed chamber with a suitable solvent system (mobile phase).

For this compound, a typical mobile phase might consist of a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or methanol. The separation is based on the differential partitioning of the sample components between the stationary phase (silica gel) and the mobile phase. The position of the compound is visualized under UV light or by using a staining agent.

The progress of the synthesis of this compound from 2,6-dimethylaniline and an acetoacetylating agent can be monitored by TLC. Spots corresponding to the starting materials will diminish over time, while the spot corresponding to the product will appear and intensify. The purity of the final product is confirmed by the presence of a single spot.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of this compound. The technique is particularly valued for its high resolution, sensitivity, and reproducibility. In the analysis of N-aryl acetoacetamides, including the title compound, reversed-phase HPLC (RP-HPLC) is the most common modality.

Methodology and Findings:

Research on analogous compounds demonstrates that effective separation is typically achieved using a C18 stationary phase. These columns consist of silica particles chemically bonded with octadecylsilane, providing a nonpolar surface that interacts with the analyte based on its hydrophobicity.

The mobile phase in such separations is generally a mixture of an organic solvent, most commonly acetonitrile (B52724), and an aqueous buffer. The ratio of these components can be held constant (isocratic elution) or varied over the course of the analysis (gradient elution) to achieve optimal separation from impurities and related compounds. The pH of the aqueous buffer is a critical parameter that can be adjusted to control the retention time and peak shape of the analyte. For this compound, a mobile phase comprising acetonitrile and a phosphate (B84403) or acetate buffer is often effective.

Detection is typically performed using a UV-Vis detector, as the aromatic ring and carbonyl groups in the molecule provide strong chromophores. The selection of an appropriate wavelength, often around 210-254 nm, is crucial for achieving high sensitivity.

Table 1: Representative HPLC Parameters for Analysis of this compound

| Parameter | Typical Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water (with buffer, e.g., phosphate) |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at 210 nm or 254 nm |

| Injection Volume | 10-20 µL |

This method allows for the effective separation of the main compound from potential impurities, ensuring its purity is accurately determined.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.